An In-depth Technical Guide on the Therapeutic Potential of 1-(2-Aminoethyl)-1H-indazol-4-ol in Drug Discovery
An In-depth Technical Guide on the Therapeutic Potential of 1-(2-Aminoethyl)-1H-indazol-4-ol in Drug Discovery
Foreword: The Strategic Imperative of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" represents a cornerstone of efficient and successful therapeutic development. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby offering a rich starting point for the design of novel therapeutics across a spectrum of diseases. The indazole nucleus is a prime example of such a scaffold, consistently emerging in a diverse array of biologically active compounds. This guide provides a deep dive into a specific, yet promising, indazole derivative: 1-(2-Aminoethyl)-1H-indazol-4-ol. While direct extensive research on this particular molecule is in its nascent stages, its structural features, when analyzed in the context of the broader indazole class, suggest a significant and multifaceted therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its inferred properties, potential mechanisms of action, and a strategic roadmap for its preclinical evaluation.
Part 1: The Indazole Core: A Foundation of Therapeutic Versatility
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a well-established privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological macromolecules, leading to a broad range of pharmacological activities.[4]
The therapeutic landscape is already populated with successful drugs built upon the indazole core. For instance, Granisetron is a potent 5-HT3 antagonist used to manage chemotherapy-induced nausea and vomiting.[2] In the realm of oncology, several indazole derivatives have been developed as kinase inhibitors, highlighting the scaffold's utility in targeting key signaling pathways implicated in cancer progression.[4] Furthermore, compounds containing the indazole motif are being actively investigated for their anti-inflammatory, antibacterial, anti-HIV, and neuroprotective properties.[1][2][4] This proven track record underscores the immense potential held within this chemical class and provides a strong rationale for the investigation of novel derivatives like 1-(2-Aminoethyl)-1H-indazol-4-ol.
Part 2: Physicochemical Profile and Synthetic Strategy for 1-(2-Aminoethyl)-1H-indazol-4-ol
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for 1-(2-Aminoethyl)-1H-indazol-4-ol is not extensively available, its properties can be predicted based on its structure.
| Property | Predicted Value/Information | Source |
| CAS Number | 1784853-43-5 | [5] |
| Molecular Formula | C9H11N3O | [6] |
| Molecular Weight | 177.20 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to have some aqueous solubility due to the amino and hydroxyl groups | Inferred |
Proposed Synthetic Pathway
The synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol can be approached through established methods for the N-alkylation of indazoles. A plausible and efficient synthetic route is outlined below.
Step 1: Synthesis of 4-Hydroxy-1H-indazole
This initial step can be achieved through various published methods, often starting from a substituted o-nitrotoluene or a related precursor, followed by cyclization to form the indazole ring.
Step 2: N-Alkylation of 4-Hydroxy-1H-indazole
-
Materials: 4-Hydroxy-1H-indazole, 2-bromoethylamine hydrobromide (or a suitable protected equivalent like N-(2-bromoethyl)phthalimide), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
To a solution of 4-Hydroxy-1H-indazole in the chosen solvent, add the base portion-wise at room temperature with stirring.
-
Add the alkylating agent (2-bromoethylamine hydrobromide or its protected form) to the reaction mixture.
-
Heat the mixture to a temperature between 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-Aminoethyl)-1H-indazol-4-ol. If a protected amine was used, a deprotection step will be necessary.
-
This protocol is a general guideline and may require optimization of reaction conditions, such as the choice of base, solvent, and temperature, to achieve the best yield and purity.
Caption: Proposed workflow for the synthesis of 1-(2-Aminoethyl)-1H-indazol-4-ol.
Part 3: Hypothesized Biological Activity and Therapeutic Potential
Based on the extensive literature on indazole derivatives, we can hypothesize several promising avenues for the therapeutic application of 1-(2-Aminoethyl)-1H-indazol-4-ol.[1][3]
Anticancer Potential
The indazole scaffold is a common feature in many kinase inhibitors.[4] The structural similarity of 1-(2-Aminoethyl)-1H-indazol-4-ol to known kinase inhibitors suggests that it may also exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Hypothesized Mechanism of Action: Kinase Inhibition
Many indazole-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cellular signaling. It is plausible that 1-(2-Aminoethyl)-1H-indazol-4-ol could act as an inhibitor of kinases such as PI3K, Akt, or members of the MAPK pathway, leading to the induction of apoptosis and inhibition of tumor growth.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Proposed In Vitro Evaluation Strategy for Anticancer Activity
A tiered approach to in vitro testing will be crucial to efficiently evaluate the anticancer potential of this compound.
This assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 1-(2-Aminoethyl)-1H-indazol-4-ol for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay can determine if the compound induces apoptosis (programmed cell death).
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Anti-inflammatory and Antioxidant Potential
The presence of a hydroxyl group on the indazole ring suggests that 1-(2-Aminoethyl)-1H-indazol-4-ol may possess antioxidant properties by acting as a radical scavenger.[2] Furthermore, many indazole derivatives have demonstrated anti-inflammatory activity.[1][3]
Hypothesized Mechanism of Action
The compound could exert its effects by scavenging reactive oxygen species (ROS) and by modulating the activity of pro-inflammatory enzymes or signaling pathways, such as the NF-κB pathway.
Proposed In Vitro Evaluation Strategy for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reaction Mixture Preparation: Prepare a solution of DPPH in methanol.
-
Compound Addition: Add different concentrations of 1-(2-Aminoethyl)-1H-indazol-4-ol to the DPPH solution. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Effect (%) = [1 - (Absorbance of sample / Absorbance of control)] * 100.[7]
Antimicrobial Potential
The indazole scaffold has been incorporated into compounds with antibacterial and antifungal properties.[1][4] The presence of the aminoethyl side chain could potentially enhance the interaction of the molecule with microbial cell membranes or intracellular targets.
Proposed In Vitro Evaluation Strategy for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilution: Perform serial dilutions of 1-(2-Aminoethyl)-1H-indazol-4-ol in a suitable broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared microorganism. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Part 4: Preclinical Development and Pharmacokinetic Considerations
The successful development of any new chemical entity requires a thorough understanding of its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological properties.
General Pharmacokinetic Profile of Indazole Derivatives
Indazole derivatives exhibit a wide range of pharmacokinetic profiles depending on their specific substitutions.[8][9][10] Factors such as lipophilicity, aqueous solubility, and susceptibility to metabolic enzymes play a crucial role. The presence of the amino and hydroxyl groups in 1-(2-Aminoethyl)-1H-indazol-4-ol may influence its metabolic stability and excretion pathways.
Considerations for Formulation and Route of Administration
For preclinical in vivo studies, the choice of formulation and route of administration is critical.[11][12][13] Oral administration is often preferred for its convenience.[11][14] However, if oral bioavailability is low, alternative routes such as intraperitoneal (IP) or intravenous (IV) injection may be necessary for initial efficacy studies.[11] The formulation should be carefully designed to ensure adequate solubility and stability of the compound.[12][13]
Caption: General workflow for a preclinical pharmacokinetic study.
Part 5: Conclusion and Future Perspectives
While direct experimental data on 1-(2-Aminoethyl)-1H-indazol-4-ol is currently limited, a comprehensive analysis of its structure in the context of the well-established therapeutic relevance of the indazole scaffold provides a strong foundation for its further investigation. The presence of the aminoethyl and hydroxyl functional groups offers intriguing possibilities for its biological activity profile.
The proposed research roadmap, encompassing synthesis, in vitro screening for anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, and preliminary pharmacokinetic evaluation, provides a clear and logical path forward. The detailed experimental protocols included in this guide offer a practical starting point for researchers to begin to unlock the therapeutic potential of this promising molecule. Future research should focus on a systematic structure-activity relationship (SAR) study to optimize the potency and selectivity of this compound and to fully elucidate its mechanism of action. The journey from a promising scaffold to a clinically effective drug is long and challenging, but for compounds like 1-(2-Aminoethyl)-1H-indazol-4-ol, the initial signposts are pointing in a very encouraging direction.
Part 6: References
-
Wei, Y., He, Y., & Liu, H. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-20. [Link]
-
Gaikwad, D. D. (2016). Therapeutic and synthetic approach towards indazole. Med chem, 6(8), 1-1. [Link]
-
Li, Y., Li, J., He, Y., Wang, Y., Fan, C., & Wei, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(28), 17169-17173. [Link]
-
Talele, T. T. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 28(8), 605-620. [Link]
-
(2025, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 413085, 1H-Indazol-4-amine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756425, 1-(2-Aminoethyl)piperidin-4-ol. PubChem. [Link]
-
Google Patents. (n.d.). Method of synthesizing 1H-indazole compounds.
-
Inventi Impact. (n.d.). Pharmacokinetics & Pharmacodynamics. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]
-
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
-
Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. [Link]
-
ResearchGate. (2026, February 7). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
-
PubMed. (2008, September 25). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. [Link]
-
ResearchGate. (2025, August 6). Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
-
DavosPharma. (n.d.). Preclinical Formulations That Don't Break Your IND and Keep Studies On Track. [Link]
-
ResearchGate. (n.d.). Oral Formulations for Preclinical Studies. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
eScholarship.org. (n.d.). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. [Link]
-
MDPI. (2022, November 6). Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement. [Link]
-
National Center for Biotechnology Information. (2022, December 17). Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical composition and bioactivity of essential oils and Ethanolic extracts of Ocimum basilicum L. and Thymus algeriensis Boiss. & Reut. from the Algerian Saharan Atlas. PMC. [Link]
-
MDPI. (2016, August 16). Phytochemical Profile and Evaluation of the Biological Activities of Essential Oils Derived from the Greek Aromatic Plant Species Ocimum basilicum, Mentha spicata, Pimpinella anisum and Fortunella margarita. [Link]
-
ResearchGate. (2025, August 6). Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys. [Link]
-
(2024, December 15). Enantioselectivity in Pharmacokinetics: A Mini Review. [No valid source found]
-
(2026, March 10). [No valid source found]
-
MDPI. (2023, August 27). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. [Link]
-
Science Publishing Group. (2025, September 13). Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications. [Link]
-
SciELO México. (n.d.). Antimicrobial and Antioxidant Activities of Four Essential Oils. [Link]
-
National Center for Biotechnology Information. (2025, October 11). Comprehensive Characterization of Bioactive Properties in Extracts from Different Chilean Hop Ecotypes (Humulus lupulus L.): Antioxidant, Antimicrobial and Antitumor Activities. PMC. [Link]
-
MDPI. (2025, March 14). Aromatic Herbs as a Source of Bioactive Compounds: An Overview of Their Antioxidant Capacity, Antimicrobial Activity, and Major Applications. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1784853-43-5|1-(2-Aminoethyl)-1H-indazol-4-ol|BLD Pharm [bldpharm.com]
- 6. 1780431-31-3|1-(2-Aminoethyl)-1H-indazol-7-ol|BLD Pharm [bldpharm.com]
- 7. Chemical composition and bioactivity of essential oils and Ethanolic extracts of Ocimum basilicum L. and Thymus algeriensis Boiss. & Reut. from the Algerian Saharan Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inventi Impact: Pharmacokinetics & Pharmacodynamics | Inventi Journals Pvt.Ltd [inventi.in]
- 9. Plasma Pharmacokinetics and Pharmacodynamic Effects of the 2-Benzylbenzimidazole Synthetic Opioid, Isotonitazene, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Davospharma Website [davos.com]
- 14. researchgate.net [researchgate.net]
